molecular formula C17H13ClN4O6 B2950831 2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 899982-62-8

2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2950831
CAS No.: 899982-62-8
M. Wt: 404.76
InChI Key: ZMJFTKVNEHQYNK-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl moiety and a substituted benzamide group. The benzamide substituents include a nitro group at position 5 and a chlorine atom at position 2. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and ability to engage in hydrogen bonding, while the nitro and methoxy groups may influence electronic properties and bioactivity .

Properties

IUPAC Name

2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O6/c1-26-13-6-3-9(7-14(13)27-2)16-20-21-17(28-16)19-15(23)11-8-10(22(24)25)4-5-12(11)18/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJFTKVNEHQYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a derivative of benzamide and oxadiazole that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClN4O4
  • Molecular Weight : 406.84 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antitumor properties and as a potential therapeutic agent. The following sections detail specific activities and findings related to this compound.

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor activity. For example, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in various models.

Case Study: RET Kinase Inhibition

A study explored the structure-activity relationship (SAR) of benzamide derivatives and found that compounds with oxadiazole rings demonstrated potent inhibition of RET kinase activity. This mechanism is crucial for certain cancers, including thyroid carcinoma. The presence of the oxadiazole group was essential for enhancing the inhibitory effect on cell proliferation driven by RET mutations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that benzamide derivatives can cause cell cycle arrest at specific phases, leading to inhibited proliferation.

Data Tables

Biological ActivityMechanismReference
Antitumor ActivityRET Kinase Inhibition
Apoptosis InductionActivation of apoptotic pathways
Cell Cycle ArrestG1/S phase arrest

Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

  • A study reported that compounds similar to this compound exhibited moderate to high potency against various cancer cell lines in vitro .
  • Another research indicated that modifications on the oxadiazole ring could significantly enhance the biological activity of benzamide derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares structural features and reported activities of the target compound with related derivatives:

Compound Heterocyclic Core Key Substituents Reported Bioactivity References
Target Compound 1,3,4-oxadiazole 3,4-dimethoxyphenyl; 2-chloro-5-nitrobenzamide Not explicitly reported -
5-(4-Chloro-2-phenoxyphenyl)-N-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6b) 1,3,4-oxadiazole 4-chloro-2-phenoxyphenyl; pyridinyl Supplementary data (no activity specified)
Bis-1,3,4-oxadiazoles (3-methoxy-4-hydroxy-5-nitrophenyl derivatives) Bis-1,3,4-oxadiazole 3-methoxy-4-hydroxy-5-nitrophenyl Anti-inflammatory
Nitazoxanide derivative (N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) Thiazole 5-chlorothiazolyl; 2,4-difluorobenzoyl PFOR enzyme inhibition
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidylsulfonyl)benzamide 1,3,4-oxadiazole 5-chlorothiophen-2-yl; piperidylsulfonyl Not reported
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole 4-methoxy-3-methylphenyl; 5-chloro-2-nitrobenzamide Not reported

Key Comparisons

Heterocyclic Core Influence Oxadiazole vs. In contrast, thiazole-containing analogs () may exhibit different pharmacokinetic profiles due to sulfur’s electron-rich nature, which can alter metabolic stability . Bis-oxadiazoles: Bis-1,3,4-oxadiazoles () show anti-inflammatory activity, suggesting that the oxadiazole core contributes to this effect. The target compound’s mono-oxadiazole structure may prioritize solubility over multivalent interactions .

Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to hydroxylated analogs (), which may have higher polarity but reduced bioavailability. Chlorine and Sulfonamide Groups: Chlorine (target, ) contributes to halogen bonding, while sulfonamide groups () enhance solubility and binding to charged residues in biological targets.

Synthetic Routes

  • Oxidative cyclization using chloramine-T is a common method for oxadiazole formation (), suggesting the target compound may be synthesized via similar pathways. Thiazole derivatives () often require condensation of amines with acyl chlorides, as seen in .

Physicochemical Properties

  • Solubility : Methoxy groups (target, ) enhance lipophilicity, whereas sulfonamides () improve aqueous solubility.
  • Stability : The oxadiazole ring’s resistance to metabolic degradation may give the target compound a longer half-life compared to thiazole analogs .

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